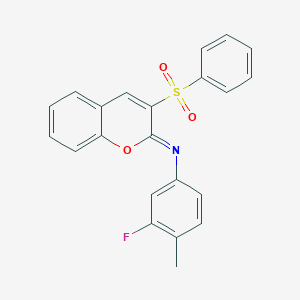

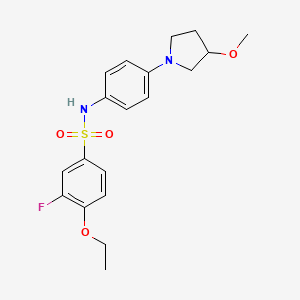

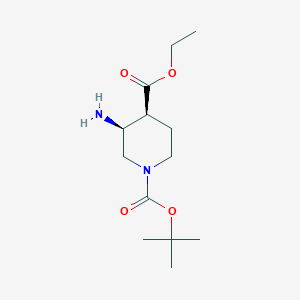

(Z)-3-fluoro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anilines are organic compounds that consist of a phenyl group attached to an amino group . They are widely used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

Synthesis Analysis

Anilines can be synthesized through various methods. One common method is the reduction of nitrobenzenes . Another method involves the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides in the presence of various nucleophiles .Molecular Structure Analysis

The molecular structure of anilines can be analyzed using various spectroscopic techniques. The structure typically consists of a benzene ring attached to an amino group .Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The nature and position of substituents in the benzene ring can significantly affect these reactions .Physical And Chemical Properties Analysis

Anilines generally have a high boiling point and are usually liquid at room temperature . They are also known to be weak bases .Scientific Research Applications

Antimicrobial Agents

Compounds incorporating sulfamoyl moiety, similar in structure to the queried chemical, have been synthesized and evaluated for their antimicrobial properties. These heterocyclic compounds, including chromene derivatives, have shown promising antibacterial and antifungal activities. Such studies suggest potential for developing new antimicrobial agents leveraging the structural features of sulfonamide and chromene moieties (Darwish et al., 2014).

Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reactions. These materials, which could be structurally related to the compound , offer precise control over cation functionality, potentially impacting the development of high-performance polymer electrolytes for energy applications (Kim et al., 2011).

Catalyzed Amination

Research into the palladium- and nickel-catalyzed amination of aryl fluorosulfonates, which share reactive moieties with the queried compound, provides insights into advanced methods for constructing carbon-nitrogen bonds. Such reactions are fundamental in the synthesis of complex organic molecules, highlighting the role of fluorosulfonate groups in organic synthesis (Hanley et al., 2016).

Anti-corrosive Properties

Compounds with aniline components have been investigated for their anti-corrosive properties on metals in acidic environments. The study of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel suggests that incorporating such molecular structures could lead to the development of effective anti-corrosion coatings (Alam et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO3S/c1-15-11-12-17(14-19(15)23)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDSMURDPLVWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-fluoro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2697904.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone](/img/structure/B2697910.png)

![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)

![2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid](/img/structure/B2697918.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697922.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2697925.png)